molecular formula C18H22N2O2S B2579415 1-(3-hydroxypropyl)-4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899977-48-1

1-(3-hydroxypropyl)-4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No. B2579415
CAS RN: 899977-48-1
M. Wt: 330.45
InChI Key: WNQBPJPKONIGEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-hydroxypropyl)-4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C18H22N2O2S and its molecular weight is 330.45. The purity is usually 95%.
BenchChem offers high-quality 1-(3-hydroxypropyl)-4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-hydroxypropyl)-4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Potency

Compounds with structural similarities to the specified chemical have been synthesized and evaluated for their biological activities. For instance, a series of novel methylene-bis-pyrimidinyl-spiro-4-thiazolidinones demonstrated antibacterial and antifungal activities (A. Srinivas et al., 2008). These compounds were synthesized through cyclocondensation, highlighting a methodological approach to creating biologically active agents from pyrimidine derivatives.

Antiviral Activities

Research into dihydroalkoxybenzyloxopyrimidine (DABO) derivatives, which share a core pyrimidine structure, has shown significant promise in antiviral applications. Specifically, studies have identified potent nonnucleoside inhibitors of the human immunodeficiency virus (HIV) reverse transcriptase, demonstrating the potential of these compounds in HIV treatment protocols (E. Sudbeck et al., 1998). This research underscores the value of pyrimidine derivatives in developing antiretroviral therapies.

Antiproliferative Activities

The exploration of pyrimidine derivatives extends into the investigation of their antiproliferative effects. Some compounds have been synthesized and assessed for their ability to inhibit the growth of various cancer cell lines, indicating their potential as cancer therapeutic agents (Y. Nishimura et al., 2022). This area of research highlights the versatility of pyrimidine derivatives in addressing complex diseases beyond their antimicrobial and antiviral applications.

Corrosion Inhibition

Beyond biomedical applications, pyrimidine derivatives have also found utility in materials science, such as in the corrosion inhibition of carbon steel. This illustrates the compound's versatility and its potential application in industrial processes (Y. Abdallah et al., 2018).

properties

IUPAC Name

1-(3-hydroxypropyl)-4-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-13-6-8-14(9-7-13)12-23-17-15-4-2-5-16(15)20(10-3-11-21)18(22)19-17/h6-9,21H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQBPJPKONIGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=O)N(C3=C2CCC3)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-hydroxypropyl)-4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

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